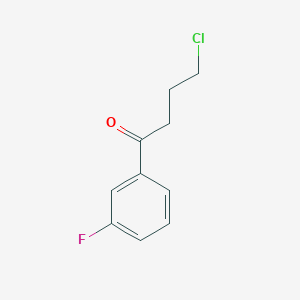

4-Chloro-1-(3-fluorophenyl)-1-oxobutane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

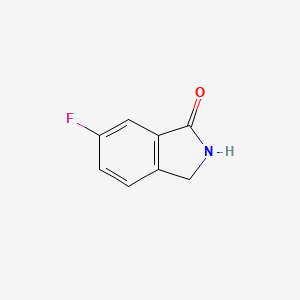

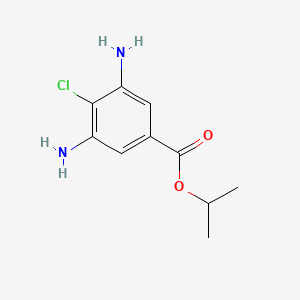

4-Chloro-1-(3-fluorophenyl)-1-oxobutane, also known as 4-Chloro-1-(3-fluorophenyl)-1-butanone, is a chemical compound with the molecular formula C10H10ClFO . It has a molecular weight of 200.64 . The compound is achiral, with no defined stereocenters or E/Z centers .

Synthesis Analysis

While specific synthesis methods for 4-Chloro-1-(3-fluorophenyl)-1-oxobutane were not found, related compounds such as pinacol boronic esters have been synthesized using catalytic protodeboronation . This process involves a radical approach and has been used in the formal total synthesis of various compounds .Molecular Structure Analysis

The molecular structure of 4-Chloro-1-(3-fluorophenyl)-1-oxobutane is characterized by its molecular formula C10H10ClFO . The compound is achiral, meaning it does not exhibit chirality or "handedness" .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Synthesis Pathways and Analytical Characterization : The compound 4-Chloro-1-(3-fluorophenyl)-1-oxobutane has been involved in the synthesis and characterization of various research chemicals. For instance, it has been identified as a by-product in the synthesis of N-(1-amino-3-methyl-1-oxobutan-2-yl)-4-chloro-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide, a research chemical often mislabeled and associated with synthetic cannabinoids (McLaughlin et al., 2016).

Enzymatic and Catalytic Reactions

- Enzymatic Reactions : This compound is used in enzymatic studies, such as the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate, where it serves as a substrate in organic solvent-water diphasic systems. It's utilized to explore the efficiency and selectivity of microbial aldehyde reductases in such reactions (Shimizu et al., 1990).

Chemical and Molecular Studies

- Spectral Analysis and Quantum Chemical Studies : The compound is a key subject in studies involving spectral analysis and quantum chemical calculations. For example, research on molecular geometry, chemical reactivity, and electronic properties of related chloro-fluorophenyl compounds is conducted to understand their physical and chemical behaviors (Satheeshkumar et al., 2017).

Novel Compound Synthesis and Characterization

- Heterocycle-Based Molecule Synthesis : Research into the synthesis of new heterocycle-based molecules, like 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, demonstrates the compound's role in the development of novel chemical entities. These studies extend to examining properties like hyperpolarizability and molecular electrostatic potential, important for applications in non-linear optics and drug development (Murthy et al., 2017).

Photodehalogenation Studies

- Photodehalogenation Research : In studies involving photodehalogenation, derivatives of 4-Chloro-1-(3-fluorophenyl)-1-oxobutane are used to understand the formation of phenyl cations and benzyne, which is significant in organic synthesis and the design of photostable drugs (Protti et al., 2012).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-chloro-1-(3-fluorophenyl)butan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClFO/c11-6-2-5-10(13)8-3-1-4-9(12)7-8/h1,3-4,7H,2,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLSCLNABOWDJKS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)CCCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80593384 |

Source

|

| Record name | 4-Chloro-1-(3-fluorophenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-1-(3-fluorophenyl)-1-oxobutane | |

CAS RN |

3110-52-9 |

Source

|

| Record name | 4-Chloro-1-(3-fluorophenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

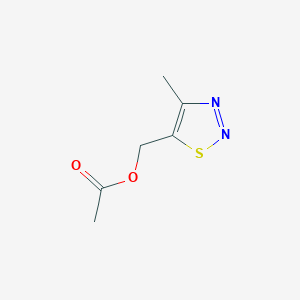

![5-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole](/img/structure/B1319406.png)

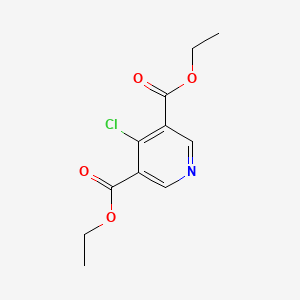

![4-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1319419.png)

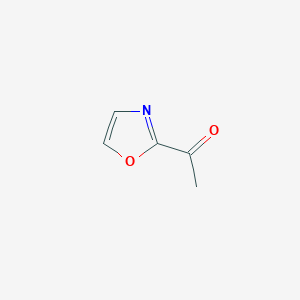

![6-Ethoxyimidazo[1,2-b]pyridazine](/img/structure/B1319444.png)

![3-Fluoro-4'-methyl[1,1'-biphenyl]-4-amine](/img/structure/B1319452.png)